molecular formula C33H34Cl2N2O2 B2497370 N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide CAS No. 400083-41-2

N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide

Cat. No.: B2497370
CAS No.: 400083-41-2
M. Wt: 561.55
InChI Key: JAPWPUTWCRNFET-DBSPGSINSA-N
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Description

N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide is a complex organic compound with notable significance in various scientific fields. Its structural uniqueness and versatile properties make it a subject of interest in chemical synthesis and application research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide generally involves multiple steps:

  • Formation of the Ethanimidoyl Intermediate: The reaction begins with the creation of an ethanimidoyl group by reacting 2,4-dichlorobenzyl alcohol with ethylamine under dehydrating conditions.

  • Aromatic Substitution: The ethanimidoyl intermediate undergoes aromatic substitution with 4-hydroxyphenyl compound, facilitated by a strong base.

  • Introduction of the Adamantyl Group: The addition of the 2-phenyl-2-adamantyl acetamide fragment is achieved through a coupling reaction, often using a palladium-catalyzed cross-coupling strategy.

Industrial Production Methods

On an industrial scale, the production of this compound involves:

  • Bulk Reagents Preparation: Ensuring the availability of high-purity reactants.

  • Optimization of Reaction Conditions: Utilizing advanced techniques such as continuous flow reactors for better yield and efficiency.

  • Purification: Implementing methods like recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to form oxides and other derivatives.

  • Reduction: Reduction reactions can break down the compound into simpler derivatives.

  • Substitution: Halogen exchange reactions are common, altering the dichlorobenzyl group.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substituents: Various halides, strong acids, or bases, depending on the desired reaction.

Major Products

Depending on the reaction, the major products include halogen-substituted derivatives, various oxides, and simpler organic fragments.

Scientific Research Applications

Chemistry

Used extensively in organic synthesis as an intermediate for complex molecule construction. Its reactivity with various functional groups makes it a versatile tool.

Biology

Investigated for its potential interaction with biological membranes and proteins, influencing cell signaling pathways.

Medicine

Explored for its potential as a therapeutic agent due to its unique structure, which could allow it to interact with specific molecular targets in the body.

Industry

Used in the development of advanced materials, such as polymers with specific properties due to its rigid and bulky structure.

Comparison with Similar Compounds

Similar compounds include other adamantyl derivatives and dichlorobenzyl-containing molecules. the specific combination of these groups in N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide provides it with unique properties, such as enhanced stability and specific binding affinities.

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Properties

IUPAC Name

N-[4-[(Z)-N-[(2,4-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34Cl2N2O2/c1-21(37-39-20-25-7-10-29(34)18-31(25)35)24-8-11-30(12-9-24)36-32(38)19-33(26-5-3-2-4-6-26)27-14-22-13-23(16-27)17-28(33)15-22/h2-12,18,22-23,27-28H,13-17,19-20H2,1H3,(H,36,38)/b37-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPWPUTWCRNFET-DBSPGSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)NC(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)NC(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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